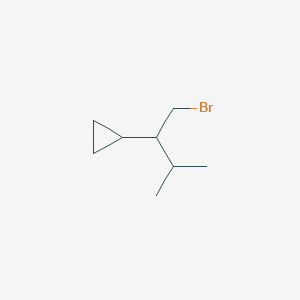
3-(Chloromethyl)-3-ethyl-2-methylpentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Chloromethyl)-3-ethyl-2-methylpentane is an organic compound that belongs to the class of organochlorides It is characterized by the presence of a chloromethyl group (-CH2Cl) attached to a pentane backbone with additional ethyl and methyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-3-ethyl-2-methylpentane can be achieved through several methods. One common approach involves the chloromethylation of 3-ethyl-2-methylpentane using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under acidic conditions, and the chloromethyl group is introduced via electrophilic substitution.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chloromethylation reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors to maintain consistent reaction conditions. The use of microwave irradiation has also been explored to enhance reaction rates and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-3-ethyl-2-methylpentane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of alcohols, amines, or thioethers, respectively.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the chloromethyl group can yield hydrocarbons, typically using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH), ammonia (NH3), thiols (R-SH)
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Major Products Formed
Substitution: Alcohols, amines, thioethers
Oxidation: Alcohols, carboxylic acids
Reduction: Hydrocarbons
Scientific Research Applications
3-(Chloromethyl)-3-ethyl-2-methylpentane has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of pharmaceuticals, particularly in the synthesis of drug precursors.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-3-ethyl-2-methylpentane involves its reactivity as an electrophile due to the presence of the chloromethyl group. This electrophilic nature allows it to participate in various substitution reactions, where nucleophiles attack the carbon atom bonded to the chlorine. The molecular targets and pathways involved depend on the specific reactions and applications, but generally, the compound’s reactivity is driven by the electrophilic carbon center.
Comparison with Similar Compounds
Similar Compounds
3-(Chloromethyl)pentane: Lacks the additional ethyl and methyl substituents, making it less sterically hindered.
3-(Chloromethyl)-3-methylpentane: Similar structure but without the ethyl group, affecting its reactivity and steric properties.
3-(Chloromethyl)-3-ethylhexane: Contains an additional carbon in the backbone, altering its physical and chemical properties.
Uniqueness
3-(Chloromethyl)-3-ethyl-2-methylpentane is unique due to its specific combination of substituents, which influence its steric and electronic properties. This uniqueness makes it a valuable compound for specific synthetic applications where these properties are advantageous.
Properties
Molecular Formula |
C9H19Cl |
|---|---|
Molecular Weight |
162.70 g/mol |
IUPAC Name |
3-(chloromethyl)-3-ethyl-2-methylpentane |
InChI |
InChI=1S/C9H19Cl/c1-5-9(6-2,7-10)8(3)4/h8H,5-7H2,1-4H3 |
InChI Key |
IUZPSJRHPCNYII-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(CCl)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


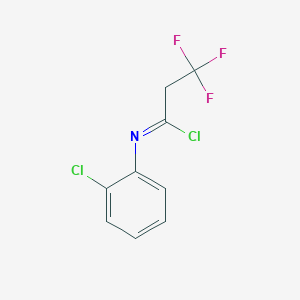
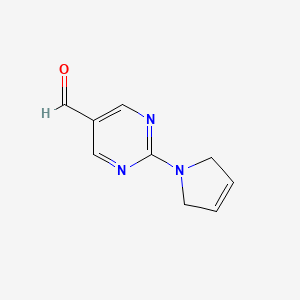
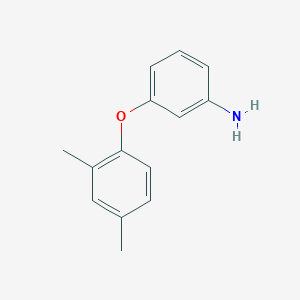
![3-Ethyl-4H,5H,7H,8H-6lambda6-[1,2,3]triazolo[1,5-d][1,4]thiazepine-6,6-dione](/img/structure/B13174148.png)
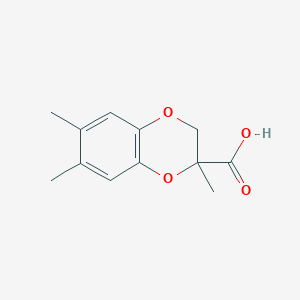
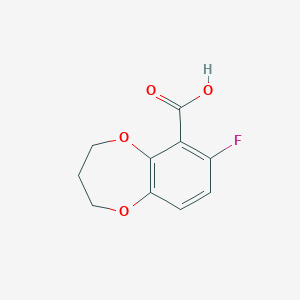
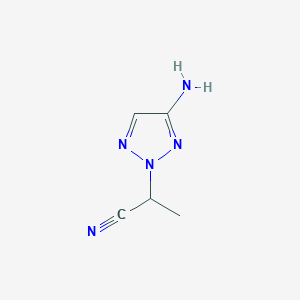
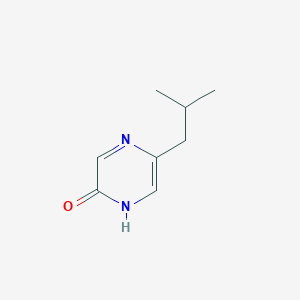
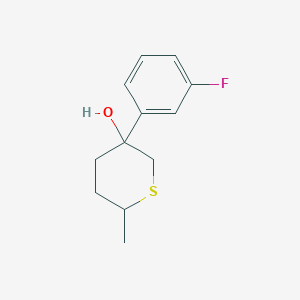
![3-([1-(Chloromethyl)cyclopropyl]methyl)thiophene](/img/structure/B13174179.png)
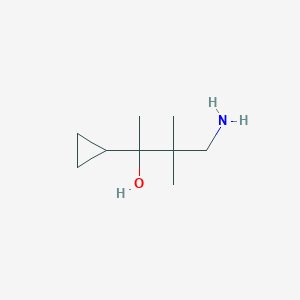
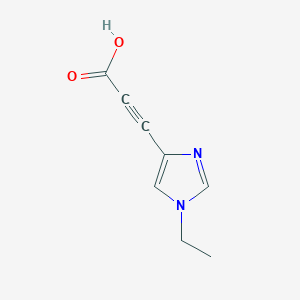
![1-[3-(Aminomethyl)oxolan-3-yl]-3-methylcyclobutan-1-ol](/img/structure/B13174194.png)
